molecular formula C14H19N3O3 B060823 Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 161609-80-9

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B060823
CAS No.: 161609-80-9
M. Wt: 277.32 g/mol
InChI Key: DHNZPTXPFMSBML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid methyl ester
  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid ethyl ester
  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZPTXPFMSBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593597
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-80-9
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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